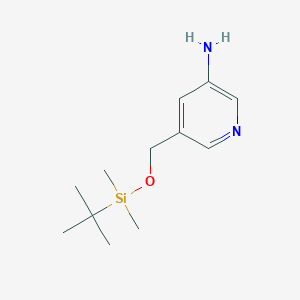![molecular formula C12H6ClF3O4 B13858450 5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a chlorophenyl group, and a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid typically involves multi-step organic reactions. One common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Addition of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan ring or the phenyl group.
Reduction: Reduction reactions might target the carbonyl group in the carboxylic acid.
Substitution: Both the trifluoromethoxy and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanmethanol
- 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanaldehyde
Uniqueness
5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H6ClF3O4 |
|---|---|
Peso molecular |
306.62 g/mol |
Nombre IUPAC |
5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3O4/c13-7-2-1-6(5-10(7)20-12(14,15)16)8-3-4-9(19-8)11(17)18/h1-5H,(H,17,18) |
Clave InChI |
ZIZYFEMBQSVZPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


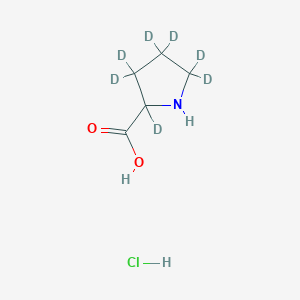
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

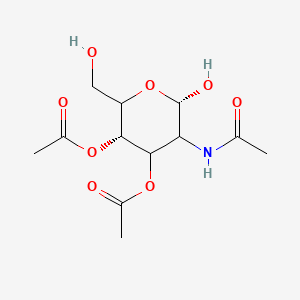
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
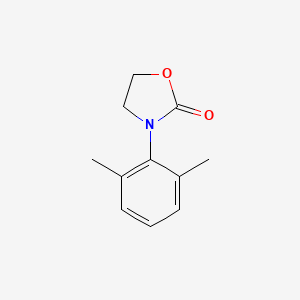
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
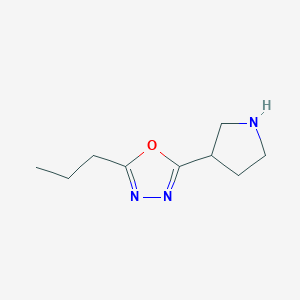
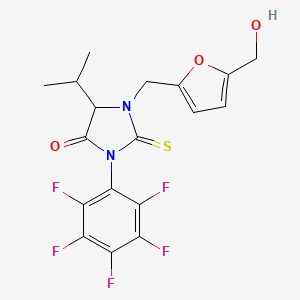
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
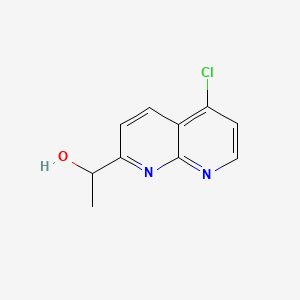
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
